

An In-depth Technical Guide to the Crystal Structure and Properties of Benzopinacol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzopinacol**

Cat. No.: **B1666686**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and key chemical transformations of **benzopinacol**. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Physicochemical Properties of Benzopinacol

Benzopinacol, with the IUPAC name 1,1,2,2-tetraphenylethane-1,2-diol, is a white crystalline solid.^{[1][2]} It is a dimeric alcohol that plays a significant role as a precursor in organic synthesis, particularly in the generation of radicals and in rearrangement reactions.^[1]

General and Physical Properties

The fundamental physical and chemical properties of **benzopinacol** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{26}H_{22}O_2$	[3]
Molecular Weight	366.45 g/mol	[3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	171-173 °C	[3]
Boiling Point	506.9 °C at 760 mmHg (estimated)	[3]
Solubility	Insoluble in water. Soluble in organic solvents like ethanol, ether, and acetone.	[2]
Density	1.198 g/cm ³ (estimated)	[3]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	[2]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of **benzopinacol**. Key spectroscopic data are summarized below.

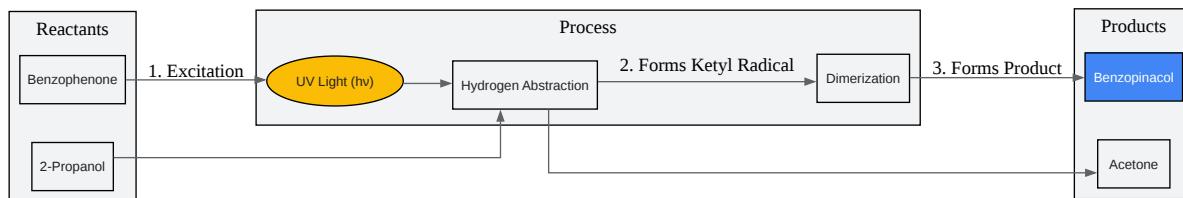
Spectroscopic Technique	Key Features and Observations	Reference(s)
Infrared (IR) Spectroscopy	Broad O-H stretching band observed in the region of 3417-3460 cm^{-1} .	[4]
^1H Nuclear Magnetic Resonance (NMR)	Aromatic protons (20H) appear as a multiplet in the range of δ 6.98-7.45 ppm. The two hydroxyl protons (2H) typically appear as a singlet around δ 3.02 ppm.	[1][5]
^{13}C Nuclear Magnetic Resonance (NMR)	Characteristic peaks are observed at approximately δ 83.05 ppm (C-OH) and in the range of δ 126.93-144.17 ppm for the aromatic carbons.	[6]
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ is observed at m/z 366. Key fragment ions are often observed at m/z 183 and 105.	[7]

Crystal Structure of Benzopinacol

Benzopinacol is known to form white monoclinic crystals.[8] However, a definitive, publicly accessible crystallographic information file (CIF) for **benzopinacol** from single-crystal X-ray diffraction studies is not readily available in open-access databases such as the Crystallography Open Database (COD).

For illustrative purposes, the crystal structure of a closely related derivative, 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol, has been determined to be monoclinic with the space group $\text{P}2_1/c$. This suggests a similar packing arrangement might be expected for **benzopinacol**.

A general experimental protocol for determining the crystal structure of an organic compound like **benzopinacol** is provided in the experimental protocols section.

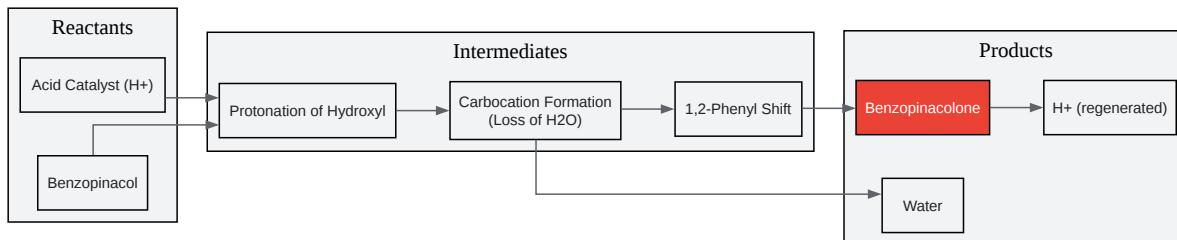

Key Chemical Reactions and Experimental Protocols

Benzopinacol is central to two important organic reactions: its synthesis via photochemical dimerization and its acid-catalyzed rearrangement to **benzopinacolone**.

Photochemical Synthesis of Benzopinacol from Benzophenone

The synthesis of **benzopinacol** is a classic photochemical reaction involving the dimerization of benzophenone in the presence of a hydrogen donor, typically 2-propanol.[1][7]

- Preparation of the Reaction Mixture: In a suitable flask, dissolve 2.0 g of benzophenone in approximately 10 mL of 2-propanol. Gentle warming may be required to facilitate dissolution. [7]
- Initiation: Add one drop of glacial acetic acid to the solution. The acid helps to prevent side reactions.[7]
- Photolysis: Seal the flask and expose it to a strong source of UV light, such as direct sunlight or a mercury vapor lamp. The reaction vessel should be made of a material that is transparent to UV radiation (e.g., quartz or borosilicate glass).[1][7]
- Crystallization and Isolation: Over several hours to days of light exposure, crystals of **benzopinacol** will form and precipitate from the solution.[7]
- Work-up: Collect the crystals by vacuum filtration, wash them with a small amount of cold 2-propanol, and allow them to air dry. The purity of the product can be assessed by its melting point.[7]


[Click to download full resolution via product page](#)

Photochemical Synthesis of **Benzopinacol**

Acid-Catalyzed Pinacol Rearrangement

Benzopinacol undergoes a classic pinacol rearrangement in the presence of an acid catalyst (e.g., iodine in glacial acetic acid) to form **benzopinacolone** (2,2,2-triphenylacetophenone).^[6]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g of **benzopinacol** and 1.0 g of iodine in 25 mL of glacial acetic acid.
- Heating: Heat the mixture to reflux. The reaction is typically complete within 10-15 minutes, indicated by a change in the color of the solution.
- Crystallization: Allow the reaction mixture to cool to room temperature, which will induce the crystallization of **benzopinacolone**.
- Isolation and Purification: Collect the crystals by vacuum filtration and wash them with cold glacial acetic acid to remove any remaining iodine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

[Click to download full resolution via product page](#)

Acid-Catalyzed Pinacol Rearrangement

Protocol for Single-Crystal X-ray Diffraction

While specific data for **benzopinacol** is elusive, the following outlines a general procedure for the structural determination of a crystalline organic compound.

- **Crystal Growth:** High-quality single crystals of **benzopinacol** are required. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol or acetone), or by slow cooling of a hot, saturated solution.
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzopinacole(464-72-2) 1H NMR [m.chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. hmdb.ca [hmdb.ca]
- 4. ijpda.org [ijpda.org]
- 5. Solved Help with the follow HNMR of benzopinacol. can | Chegg.com [chegg.com]
- 6. Benzopinacole(464-72-2) 13C NMR [m.chemicalbook.com]
- 7. Benzopinacol | C26H22O2 | CID 94766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure and Properties of Benzopinacol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666686#benzopinacol-crystal-structure-and-properties\]](https://www.benchchem.com/product/b1666686#benzopinacol-crystal-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com